Hydrogen‑Bond Donor Count: Target Compound vs. Des‑Hydroxy Analog
The presence of a single hydrogen‑bond donor (HBD) in the target compound, contributed by the 4‑hydroxyl group, distinguishes it from the des‑hydroxy analog 1‑(1‑benzylpiperidin‑4‑yl)pyrrolidin‑2‑one, which has zero HBDs [1][2]. A hydrogen‑bond donor count of 1 versus 0 is a critical determinant in predicting blood‑brain barrier permeability, aqueous solubility, and target‑binding complementarity [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one: 0 |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Procurement of the correct hydroxylated analog ensures the intended hydrogen‑bonding interactions with biological targets and predictable CNS penetration properties.
- [1] PubChem Computed Properties for CID 45480479, Hydrogen Bond Donor Count = 1, PubChem release 2021.05.07. View Source
- [2] PubChem Computed Properties for 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one (CAS 340962-88-1), Hydrogen Bond Donor Count = 0. View Source
- [3] Lipinski, C.A. et al., “Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,” Advanced Drug Delivery Reviews, vol. 23, pp. 3‑25, 1997. View Source
